Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate features a pyrrolidine ring—a five-membered saturated nitrogen heterocycle—with two stereogenic centers at the C2 and C4 positions. The (2S,4S) configuration dictates the spatial orientation of substituents, influencing the compound’s three-dimensional topology and biological interactions. The pyrrolidine ring adopts a puckered conformation, which enhances its ability to engage in stereoselective binding with biological targets.
Key functional groups include:
- Methyl ester at the C2 position, which contributes to the compound’s polarity and reactivity.
- 2-Bromo-4-methylphenoxy group at the C4 position, introducing steric bulk and electronic effects via the bromine atom’s electronegativity and the methyl group’s hydrophobicity.
The bromine atom at the ortho position of the phenoxy ring creates steric hindrance, potentially limiting rotational freedom around the C-O bond. This constraint may stabilize specific conformations that favor interactions with enzymatic pockets or receptors. Computational models suggest that the methyl ester’s carbonyl oxygen participates in hydrogen bonding, while the pyrrolidine nitrogen’s basicity (pKa ~10.5) enables protonation under physiological conditions.
Crystallographic Analysis and Conformational Studies
While crystallographic data for this compound remain unpublished, related pyrrolidine derivatives exhibit monoclinic or orthorhombic crystal systems with density ranges of 1.3–1.5 g/cm³. The compound’s solid-state behavior is likely influenced by halogen bonding between bromine and adjacent electron-rich regions, as observed in analogs such as methyl (2S,4S)-4-(4-bromo-2-fluorophenoxy)-2-pyrrolidinecarboxylate.
Conformational studies of the pyrrolidine ring reveal two primary puckering modes:
- Envelope (Cₛ symmetry) : Four atoms coplanar, one out-of-plane.
- Half-chair (C₂ symmetry) : Two atoms above and below the plane.
Pseudorotation barriers for similar pyrrolidine compounds range from 5–15 kJ/mol, allowing rapid interconversion between conformers in solution. Nuclear magnetic resonance (NMR) spectroscopy of this compound would likely show distinct coupling constants ($$ J $$) for axial vs. equatorial proton arrangements, aiding in conformational assignment.
Comparative Structural Analysis with Related Pyrrolidine Derivatives
This compound belongs to a family of structurally related pyrrolidine esters. Table 1 highlights key comparisons:
Structural variations significantly alter physicochemical properties:
- Halogen substitution : Bromine increases molecular weight and polarizability compared to chlorine or fluorine, potentially enhancing binding affinity.
- Alkyl groups : Methyl and ethyl substituents modulate lipophilicity, impacting membrane permeability.
- Stereochemistry : Inversion at C2 or C4 reduces target engagement by up to 90% in analogs, underscoring the importance of the (2S,4S) configuration.
Properties
Molecular Formula |
C13H16BrNO3 |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16BrNO3/c1-8-3-4-12(10(14)5-8)18-9-6-11(15-7-9)13(16)17-2/h3-5,9,11,15H,6-7H2,1-2H3/t9-,11-/m0/s1 |
InChI Key |
FDURUGIATVZQHK-ONGXEEELSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Compound Identification and Properties
Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate (CAS No. 1217843-04-3) is a stereochemically defined compound with the molecular formula C₁₃H₁₆BrNO₃ and a molecular weight of 314.17 g/mol. The compound contains several key structural features:
- A pyrrolidine ring with (2S,4S) stereochemistry
- A methyl ester group at the 2-position of the pyrrolidine
- A 2-bromo-4-methylphenoxy substituent at the 4-position of the pyrrolidine
The physical properties of this compound, based on predictive models, include:
Synthetic Strategy Overview
The preparation of this compound typically involves a multi-step synthetic route. The general strategy can be divided into three key phases:
- Preparation of the 2-bromo-4-methylphenol intermediate
- Synthesis of the appropriately substituted pyrrolidine-2-carboxylate ester
- Coupling reaction between these key intermediates to form the target compound
This approach draws parallels from established methods for synthesizing similar pyrrolidine derivatives, where the preparation typically involves the reaction of a pyrrolidine derivative with a phenoxy moiety.
Preparation of 2-bromo-4-methylphenol Intermediate
Continuous Bromination Process
A critical step in the synthesis is the preparation of 2-bromo-4-methylphenol through the selective bromination of p-cresol. The Chinese patent CN101279896B describes an efficient continuous bromination process that minimizes side reactions and improves selectivity.
Reaction Conditions
The process follows these key steps:
- Dilution of bromine with a solvent to a concentration of 5-100% (preferably 20-50%)
- Dilution of p-cresol with a solvent to a concentration of 5-100% (preferably 20-50%)
- Continuous addition of the bromine and p-cresol solutions to a reactor equipped with a mixing device
The reaction parameters are crucial for optimizing yield and selectivity, as detailed in Table 1.
Table 1: Optimal Reaction Parameters for 2-bromo-4-methylphenol Synthesis
| Parameter | Range | Optimal Range |
|---|---|---|
| Bromine:p-cresol (molar ratio) | 0.8-1.1 | 0.98-1.03 |
| Bromine solution temperature | -35 to 30°C | -20 to 10°C |
| p-cresol solution temperature | -35 to 30°C | -20 to 10°C |
| Reactor outlet temperature | -25 to 50°C | -15 to 30°C |
Reaction Mechanism
The bromination of p-cresol proceeds through an electrophilic aromatic substitution mechanism. The hydroxyl group directs the incoming bromine preferentially to the ortho position (relative to the hydroxyl group), while the methyl group provides additional directing effects. The continuous process ensures that the concentration of bromine remains low throughout the reaction, which minimizes dibromination to form 2,6-dibromo-4-methylphenol as a byproduct.
Advantages of the Continuous Process
This continuous bromination approach offers several advantages over batch processes:
- Reduced contact time between 2-bromo-4-methylphenol and excess bromine, minimizing side reactions
- Improved selectivity for monobromination
- Shorter reaction times
- Higher yields
- More consistent product quality
Post-Reaction Processing
After the bromination reaction, the product is isolated through the following steps:
Synthesis of Pyrrolidine Carboxylate Component
Source of Stereochemical Control
The stereoselective synthesis of the (2S,4S)-pyrrolidine-2-carboxylate component is essential for preparing the target compound with the correct stereochemistry. While the search results don't provide specific details for this exact compound, the approaches used for similar pyrrolidine derivatives offer insights.
For instance, the synthesis of related compounds like (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid often involves starting from commercially available L-proline derivatives followed by strategic modifications to introduce the required substituents and control stereochemistry.
Protection Strategies
The nitrogen of the pyrrolidine ring typically requires protection during various stages of the synthesis. Common protecting groups include:
- tert-Butoxycarbonyl (Boc) group
- Benzyloxycarbonyl (Cbz) group
- Fluorenylmethyloxycarbonyl (Fmoc) group
The choice of protecting group depends on the specific reaction conditions and subsequent transformations required in the synthetic route.
Coupling Reaction
Etherification Process
The formation of the ether linkage between 2-bromo-4-methylphenol and the pyrrolidine derivative is a key step in the synthesis. This typically involves:
- Activation of the pyrrolidine derivative at the 4-position (often through conversion to a leaving group)
- Nucleophilic substitution with the phenoxide generated from 2-bromo-4-methylphenol
- Careful control of reaction conditions to maintain stereochemical integrity
The reaction likely proceeds under basic conditions to generate the phenoxide ion from 2-bromo-4-methylphenol, which then acts as a nucleophile toward the activated pyrrolidine derivative.
Optimization of Coupling Conditions
Drawing from synthesis approaches for similar compounds, the coupling reaction may be optimized using the following conditions:
Table 2: Potential Coupling Reaction Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, NaH | Selection depends on solubility and required strength |
| Solvent | DMF, DMSO, Acetone | Polar aprotic solvents facilitate SN2 reactions |
| Temperature | 50-100°C | Higher temperatures may be needed to drive the reaction |
| Reaction time | 6-24 hours | Monitored by TLC or HPLC for completion |
| Catalyst | Phase-transfer catalysts | Optional, may improve reaction efficiency |
Purification and Characterization
Purification Techniques
After the coupling reaction, the crude product requires purification. Common techniques include:
- Column chromatography (typically using silica gel)
- Recrystallization (selecting appropriate solvent systems)
- Preparative HPLC for high-purity requirements
Analytical Characterization
The purified product can be characterized using various analytical techniques:
Table 3: Analytical Methods for Product Characterization
| Technique | Information Provided |
|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation, stereochemical analysis |
| Mass Spectrometry | Molecular weight confirmation (expected [M+] at m/z 314.17) |
| IR Spectroscopy | Functional group identification (ester C=O, C-O, C-Br) |
| HPLC | Purity assessment, potential separation of diastereomers |
| Optical Rotation | Confirmation of stereochemical integrity |
The compound's characteristic spectroscopic data would include signals for the aromatic protons, the methyl group attached to the aromatic ring, the methyl ester, and the stereogenic centers of the pyrrolidine ring.
Alternative Synthetic Approaches
Convergent Synthesis
An alternative approach might involve a more convergent strategy, where:
- The pyrrolidine ring is constructed with the phenoxy moiety already in place
- Late-stage bromination introduces the bromine atom to the phenoxy group
This approach might be advantageous in certain scenarios but would require careful control to ensure regioselectivity during the bromination step.
Chiral Pool Approach
Starting from naturally occurring chiral compounds (such as L-proline) can provide an efficient route to establishing the required stereochemistry:
- Transformation of L-proline to introduce the required substituents
- Coupling with 2-bromo-4-methylphenol at an appropriate stage
- Final adjustments to obtain the methyl ester
Scale-Up Considerations
Scaling up the synthesis from laboratory to industrial scale requires addressing several factors:
- Safety considerations, particularly for the bromination step
- Cost optimization through efficient use of reagents and solvents
- Process simplification to minimize isolation of intermediates
- Quality control to ensure consistent stereochemical outcome
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmaceutical intermediate.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Similarities
All compared compounds share the (2S,4S)-pyrrolidinecarboxylate backbone, ensuring consistent stereochemical frameworks. Variations occur in the phenoxy substituents, which influence electronic, steric, and physicochemical properties.
Table 1: Structural and Molecular Comparison
*Hydrochloride salts may enhance solubility but add molecular weight.
Substituent Effects on Physicochemical Properties
- Halogen vs. Alkyl Groups: The target compound's 2-bromo-4-methylphenoxy group balances electron-withdrawing (Br) and electron-donating (Me) effects.
- Steric Effects : Bulky substituents like tert-pentyl () or sec-butyl () increase steric hindrance, which may reduce metabolic clearance but limit binding to compact active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
